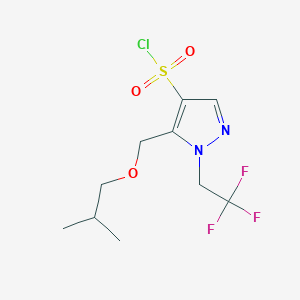
N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCPH is a hydrazine derivative that has been used in various fields of scientific research, including pharmacology, biochemistry, and toxicology. Its unique chemical structure makes it a valuable tool for investigating the mechanisms of action of various biological processes. DCPH has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Applications De Recherche Scientifique
Analytical Chemistry
N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide: can be utilized in analytical chemistry for the separation and identification of compounds. For instance, it can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC) methods, which involve a mobile phase containing acetonitrile, water, and phosphoric acid . This application is crucial for quality control and ensuring the purity of chemical substances.
Agriculture
In the agricultural sector, this compound has been studied for its transformation in soil. It can degrade into various byproducts, such as 3,4-dichloroaniline and 3,3′,4,4′-tetrachloroazobenzene , although at a slower rate compared to acylanilide herbicides . Understanding its degradation pathway is essential for assessing its environmental impact and potential use as a herbicide.
Environmental Science
The environmental implications of N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide are significant. Research has shown that related compounds can transform in soil, affecting the soil chemistry and potentially leading to the formation of environmentally persistent pollutants . Studying these transformations helps in developing strategies for pollution control and remediation.
Chemical Industry
This compound’s derivatives are used in the chemical industry for various purposes. For example, N-(3,4-dichlorophenyl)propionamide is a related compound used for its pesticidal properties . The study and application of such derivatives are important for the synthesis of new chemical products and materials.
Biochemistry
In biochemistry, the effects of similar compounds on living organisms are examined. For instance, the impact of N-(3,4-dichlorophenyl)-N,N-dimethylurea (Diuron) on the serum biochemistry of fish has been studied, indicating potential toxicity and effects on biochemical markers . This research is vital for understanding the biochemical pathways affected by these chemicals and their safety for aquatic life.
Propriétés
IUPAC Name |
1-(benzenecarbonothioylamino)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-11-7-6-10(8-12(11)16)17-14(20)19-18-13(21)9-4-2-1-3-5-9/h1-8H,(H,18,21)(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVKOSNMACPDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2881480.png)

![5-[(4-isopropylphenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2881483.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2881486.png)


![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2881492.png)



![3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2881500.png)
